molecular formula C28H25NO7 B12848725 (1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one

(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one

Cat. No.: B12848725
M. Wt: 487.5 g/mol
InChI Key: WBSXXLZSWHQILL-TVZVLCPFSA-N
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Description

The compound “(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple fused ring systems, including oxazolo and dioxin structures, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxazolo and dioxin rings. Typical synthetic routes may involve:

    Formation of the Dioxin Rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazolo Ring: This step may involve the reaction of an amino alcohol with a suitable carbonyl compound under dehydrating conditions.

    Coupling Reactions: The final step may involve coupling the dioxin and oxazolo intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dioxin rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The oxazolo ring may undergo reduction to form corresponding amines or alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions of fused ring systems with biological macromolecules such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The fused ring systems may enable the compound to fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one: Similar in structure but may differ in the position of substituents or ring systems.

    Other Oxazolo Compounds: Compounds with oxazolo rings but different substituents or additional ring systems.

    Other Dioxin Compounds: Compounds with dioxin rings but different substituents or additional ring systems.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of fused ring systems, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

(1R,3S,5S,8aS)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one

InChI

InChI=1S/C28H25NO7/c30-28-24-25(18-9-10-21-23(15-18)33-12-11-31-21)36-27(19-7-4-8-22-26(19)34-14-13-32-22)29(24)20(16-35-28)17-5-2-1-3-6-17/h1-10,15,20,24-25,27H,11-14,16H2/t20-,24+,25-,27+/m1/s1

InChI Key

WBSXXLZSWHQILL-TVZVLCPFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H]3[C@H]4C(=O)OC[C@@H](N4[C@@H](O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7

Origin of Product

United States

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